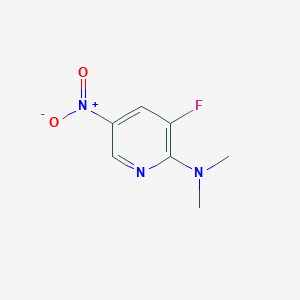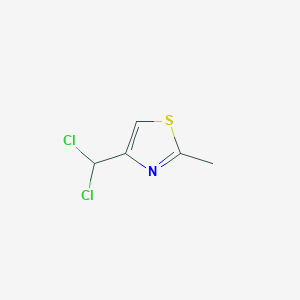
4-(Dichloromethyl)-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the thiazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-2-methyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 2-methylthiazole with dichloromethylating agents under controlled conditions. For instance, the reaction can be carried out using dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4). The reaction typically proceeds at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dichloromethyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Dichloromethyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study enzyme mechanisms and interactions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Dichloromethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules, such as proteins or nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: Known for its mutagenic properties.
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis as a boronic acid derivative.
Uniqueness
4-(Dichloromethyl)-2-methyl-1,3-thiazole stands out due to its thiazole ring structure, which imparts unique electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Propiedades
Fórmula molecular |
C5H5Cl2NS |
|---|---|
Peso molecular |
182.07 g/mol |
Nombre IUPAC |
4-(dichloromethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5Cl2NS/c1-3-8-4(2-9-3)5(6)7/h2,5H,1H3 |
Clave InChI |
KCBGDDPGQVTXSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


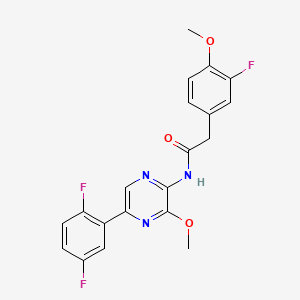
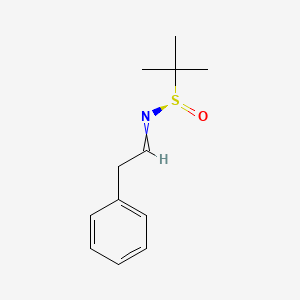
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
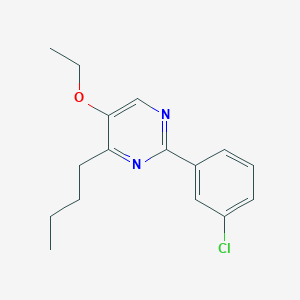
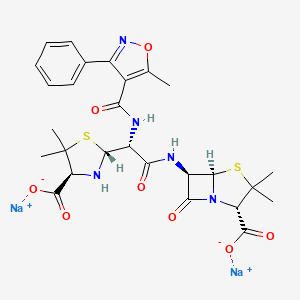
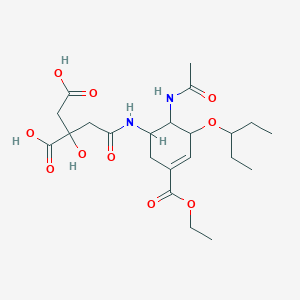
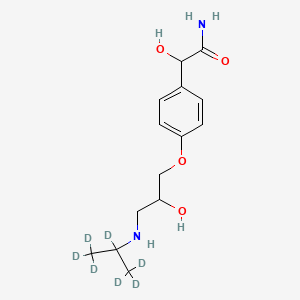
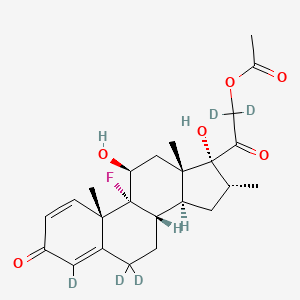

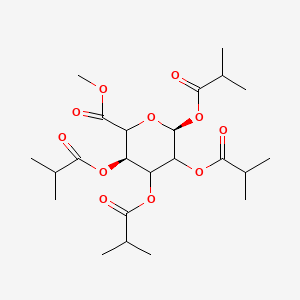
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
